Isoxazole Regioisomeric Differentiation: 3-Methylisoxazole vs. 2-Methyloxazole
The target compound incorporates a 3-methyl-1,2-oxazole (isoxazole) moiety, whereas its closest commercially listed analog, 4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine (CAS 2640843-04-3), bears a 2-methyl-1,3-oxazole [1]. The difference in heterocycle connectivity (1,2- vs. 1,3-azole) alters the spatial orientation of the hydrogen bond acceptor nitrogen, which is a critical determinant of target binding and solubility [1].
| Evidence Dimension | Heterocycle regioisomerism (isoxazole vs. oxazole position) |
|---|---|
| Target Compound Data | 3-methyl-1,2-oxazole substituent |
| Comparator Or Baseline | 2-methyl-1,3-oxazole substituent (CAS 2640843-04-3) |
| Quantified Difference | Qualitative structural difference; no quantitative bioactivity data available |
| Conditions | Structural comparison based on vendor-reported CAS records and SMILES |
Why This Matters
Regioisomeric heterocycles can exhibit >10-fold differences in target affinity and selectivity in medicinal chemistry campaigns; procurement of the correct isomer is essential for SAR integrity.
- [1] Kuujia. Cas no 2640843-04-3 (4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine). Product data sheet. View Source
